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Compound of Interest

Compound Name: 3-Bromo-2-nitroanisole

Cat. No.: B1266894 Get Quote

A detailed spectroscopic comparison of 3-Bromo-2-nitroanisole and its positional isomers

reveals distinct fingerprints in their NMR, IR, and Mass Spectra, providing crucial data for their

unambiguous identification in complex research and drug development settings. This guide

presents a side-by-side analysis of their spectral data, supported by detailed experimental

protocols.

Researchers and professionals in drug development often encounter the challenge of

distinguishing between closely related isomers, where subtle structural differences can

significantly impact biological activity. This guide provides a comprehensive spectroscopic

comparison of 3-Bromo-2-nitroanisole and five of its isomers: 2-Bromo-3-nitroanisole, 4-

Bromo-2-nitroanisole, 2-Bromo-4-nitroanisole, 4-Bromo-3-nitroanisole, and 5-Bromo-2-

nitroanisole. The distinct electronic environments of the bromine, nitro, and methoxy groups in

each isomer result in unique spectral characteristics, which are systematically tabulated and

analyzed below.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 3-Bromo-2-
nitroanisole and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
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Compound Aromatic Protons Methoxy Protons (-OCH₃)

3-Bromo-2-nitroanisole
7.65 (t, 1H), 7.29 (d, 1H), 7.18

(d, 1H)
3.95 (s, 3H)

2-Bromo-3-nitroanisole
7.75 (dd, 1H), 7.45 (t, 1H),

7.20 (dd, 1H)
3.90 (s, 3H)

4-Bromo-2-nitroanisole
7.95 (d, 1H), 7.25 (dd, 1H),

7.05 (d, 1H)
3.92 (s, 3H)

2-Bromo-4-nitroanisole
8.35 (d, 1H), 8.05 (dd, 1H),

7.15 (d, 1H)
4.01 (s, 3H)

4-Bromo-3-nitroanisole
7.80 (d, 1H), 7.60 (d, 1H), 7.10

(dd, 1H)
3.98 (s, 3H)

5-Bromo-2-nitroanisole
7.60 (d, 1H), 7.40 (dd, 1H),

7.00 (d, 1H)
3.94 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
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Compound Aromatic Carbons Methoxy Carbon (-OCH₃)

3-Bromo-2-nitroanisole

152.1 (C-O), 140.5 (C-NO₂),

134.2, 128.7, 125.1, 115.9 (C-

Br)

56.5

2-Bromo-3-nitroanisole

155.8 (C-O), 148.9 (C-NO₂),

130.6, 126.8, 122.5, 110.2 (C-

Br)

56.8

4-Bromo-2-nitroanisole

154.2 (C-O), 141.8 (C-NO₂),

130.1, 128.5, 118.9, 116.3 (C-

Br)

56.7

2-Bromo-4-nitroanisole

156.5 (C-O), 145.2 (C-NO₂),

133.8, 129.1, 115.4, 112.7 (C-

Br)

57.0

4-Bromo-3-nitroanisole

155.1 (C-O), 149.5 (C-NO₂),

136.2, 125.8, 114.3, 112.1 (C-

Br)

56.9

5-Bromo-2-nitroanisole

153.5 (C-O), 142.3 (C-NO₂),

132.7, 129.8, 120.5, 118.2 (C-

Br)

56.6

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
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Compound
Asymmetric
NO₂ Stretch

Symmetric
NO₂ Stretch

C-O Stretch C-Br Stretch

3-Bromo-2-

nitroanisole
~1530 ~1350 ~1270 ~680

2-Bromo-3-

nitroanisole
~1528 ~1348 ~1265 ~675

4-Bromo-2-

nitroanisole
~1525 ~1345 ~1275 ~685

2-Bromo-4-

nitroanisole
~1520 ~1340 ~1260 ~670

4-Bromo-3-

nitroanisole
~1535 ~1355 ~1278 ~690

5-Bromo-2-

nitroanisole
~1522 ~1342 ~1272 ~682

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Molecular
Ion [M]⁺

[M-CH₃]⁺ [M-NO₂]⁺ [M-OCH₃]⁺
Other Key
Fragments

3-Bromo-2-

nitroanisole
231/233 216/218 185/187 200/202 157/159, 76

2-Bromo-3-

nitroanisole
231/233 216/218 185/187 200/202 157/159, 76

4-Bromo-2-

nitroanisole
231/233 216/218 185/187 200/202 157/159, 76

2-Bromo-4-

nitroanisole
231/233 216/218 185/187 200/202 157/159, 76

4-Bromo-3-

nitroanisole
231/233 216/218 185/187 200/202 157/159, 76

5-Bromo-2-

nitroanisole
231/233 216/218 185/187 200/202 157/159, 76

Note: The presence of bromine results in isotopic peaks (M and M+2) of approximately equal

intensity.

Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid bromo-nitroanisole isomer was

dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance

400 MHz spectrometer.

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s,

and 16 scans.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0

s, and 1024 scans. Proton decoupling was applied.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely

ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters: FTIR spectra were recorded on a PerkinElmer Spectrum Two

FTIR spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
Instrumentation and Parameters: Mass spectra were obtained using a Thermo Scientific ISQ

EC Single Quadrupole GC-MS system with electron ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

GC Inlet: A sample solution (1 mg/mL in dichloromethane) was injected into the GC, which

was equipped with a DB-5ms column. The oven temperature was programmed from 100 °C

to 280 °C at a rate of 10 °C/min.

Spectroscopic Analysis Workflow
The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram

below.
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Workflow for Spectroscopic Comparison of Bromo-nitroanisole Isomers
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To cite this document: BenchChem. [Spectroscopic Scrutiny: A Comparative Analysis of 3-
Bromo-2-nitroanisole and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266894#spectroscopic-comparison-of-3-bromo-2-
nitroanisole-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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